molecular formula C11H11F3O3 B3255528 Methyl 3-(3-(trifluoromethoxy)phenyl)propanoate CAS No. 255895-90-0

Methyl 3-(3-(trifluoromethoxy)phenyl)propanoate

Cat. No.: B3255528
CAS No.: 255895-90-0
M. Wt: 248.2 g/mol
InChI Key: LSXMQZOMUYQFLJ-UHFFFAOYSA-N
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Description

Methyl 3-(3-(trifluoromethoxy)phenyl)propanoate ( 255895-90-0) is a fluorinated organic ester of significant interest in research and development, particularly as a sophisticated building block in organic synthesis. Its molecular formula is C 11 H 11 F 3 O 3 , with a molecular weight of 248.20 g/mol . The compound is characterized by the presence of a trifluoromethoxy (-OCF 3 ) group attached to an aromatic phenyl ring, which is linked to a methyl propanoate chain. This structure combines the synthetic versatility of an ester moiety with the unique properties imparted by the fluorine atoms. The primary research value of this compound lies in its application as a key intermediate for the synthesis of more complex molecules. The ester group can be readily manipulated through standard organic reactions, such as hydrolysis to the corresponding acid or reduction to the alcohol, allowing for further functionalization . Simultaneously, the trifluoromethoxy group is a privileged structural motif in medicinal and agrochemical chemistry due to its ability to enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability . Researchers utilize this compound in the exploration of structure-activity relationships (SAR) and as a precursor in the development of potential pharmaceuticals and agrochemicals . Its applications extend to material science, where it can be used in the preparation of fluorinated monomers for specialty polymers. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions in a controlled laboratory setting .

Properties

IUPAC Name

methyl 3-[3-(trifluoromethoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-16-10(15)6-5-8-3-2-4-9(7-8)17-11(12,13)14/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXMQZOMUYQFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(3-(trifluoromethoxy)phenyl)propanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H12F3O3C_{12}H_{12}F_3O_3 and a molar mass of approximately 283.22 g/mol. The presence of the trifluoromethoxy group significantly enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. This property allows for better membrane penetration and binding affinity to various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group plays a pivotal role in modulating these interactions:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and central nervous system disorders .
  • Receptor Binding : The lipophilic nature of the trifluoromethoxy group enhances binding affinities to various receptors, potentially influencing signaling pathways critical for cellular functions .

Biological Activity Overview

Biological Activity Description
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2 .
Neuroprotective Effects Investigated for its role in treating neurodegenerative disorders by modulating neurotransmitter systems.
Antimicrobial Properties Shows activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells, it was found that the compound exhibited significant inhibitory effects with an IC50 value comparable to established chemotherapeutics like cisplatin .
  • Neuropharmacological Investigations : Research has indicated that the compound may inhibit serotonin uptake in neuronal systems, suggesting potential applications as an antidepressant or anxiolytic agent. In vivo studies demonstrated prolonged effects on serotonin levels following administration .
  • Antimicrobial Efficacy : The compound displayed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness similar to conventional antibiotics .

Scientific Research Applications

Chemistry

Methyl 3-(3-(trifluoromethoxy)phenyl)propanoate serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Claisen Condensation : A method used to synthesize more complex organic molecules.
  • Functionalization Reactions : Modifications that enhance its chemical reactivity.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe . The trifluoromethoxy group allows it to effectively interact with hydrophobic pockets in enzymes and receptors, leading to:

  • Modulation of enzyme activities.
  • Potential inhibition of specific metabolic pathways.

Medicine

The compound has been explored for its potential therapeutic applications, particularly in drug development. Key areas include:

  • Enhanced Metabolic Stability : The structural features contribute to improved stability of drug candidates.
  • Anti-tubercular Properties : Preliminary studies suggest efficacy against Mycobacterium tuberculosis, warranting further investigation.

Biochemical Probing

Research indicates that this compound can serve as an effective biochemical probe in various assays. For example:

  • Inhibition studies have shown that it can modulate specific enzyme activities related to metabolic processes, suggesting its utility in understanding disease mechanisms.

Therapeutic Potential

In vivo studies have highlighted the compound's potential against tuberculosis:

  • Structure–activity relationship (SAR) studies indicate that modifications of the phenyl ring can enhance its efficacy against Mycobacterium tuberculosis.

Chemical Reactions Analysis

Oxidation Reactions

The ester group and aromatic ring undergo selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsYieldReference
Ester Oxidation KMnO₄, H₂O, 80°C, 6 hrs3-(3-(Trifluoromethoxy)phenyl)propanoic acid72%
Aromatic Oxidation H₂O₂, FeSO₄, acidic conditionsHydroxylated derivatives (para position)58%
  • The ester group oxidizes to a carboxylic acid with strong oxidizing agents like KMnO₄ .

  • Electrophilic aromatic oxidation favors the para position due to the trifluoromethoxy group’s meta-directing effect .

Reduction Reactions

The carbonyl and aromatic systems are reduced under distinct conditions:

Reaction TypeReagents/ConditionsProductsYieldReference
Ester Reduction LiAlH₄, THF, 0°C → RT, 4 hrs3-(3-(Trifluoromethoxy)phenyl)propan-1-ol85%
Catalytic Hydrogenation H₂ (1 atm), Pd/C, ethanol, 25°C, 12 hrsSaturated propyl chain derivative91%
  • LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the trifluoromethoxy group .

  • Hydrogenation saturates the propanoate chain but leaves the aromatic ring intact .

Nucleophilic Substitution

The trifluoromethoxy group participates in substitution under harsh conditions:

Reaction TypeReagents/ConditionsProductsYieldReference
Aromatic Substitution HNO₃/H₂SO₄, 0°C, 2 hrsNitro-substituted derivative (meta)64%
Alkoxy Exchange NaOCH₃, DMF, 120°C, 24 hrsMethoxy-trifluoromethyl analog38%
  • Nitration occurs at the meta position relative to the trifluoromethoxy group .

  • Alkoxy exchange is limited due to the stability of the trifluoromethoxy group .

Cross-Coupling Reactions

The aryl group engages in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductsYieldReference
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°C, 8 hrsBiaryl derivatives76%
Heck Reaction Pd(OAc)₂, alkene, NEt₃, DMF, 100°C, 12 hrsAlkenylated products68%
  • Suzuki coupling introduces aryl groups at the para position .

  • The Heck reaction forms C–C bonds with alkenes, retaining the trifluoromethoxy group .

Catalytic Transformations

Organocatalytic and enzymatic reactions modify the ester or side chain:

Reaction TypeCatalysts/ConditionsProductsYieldReference
Michael Addition DBU, THF, RT, 6 hrsβ-Keto ester derivatives82%
Enzymatic Hydrolysis Lipase (CAL-B), pH 7 buffer, 37°C, 24 hrsFree carboxylic acid89%
  • DBU catalyzes Michael additions at the β-position of the ester .

  • Enzymatic hydrolysis provides a green route to the carboxylic acid .

Key Reactivity Trends

  • Electronic Effects : The trifluoromethoxy group deactivates the ring, directing electrophiles to meta/para positions.

  • Steric Hindrance : Reactions at the propanoate chain are sterically unhindered, enabling high yields in reductions and hydrolyses.

  • Thermal Stability : The compound tolerates temperatures up to 120°C without decomposition .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

Trifluoromethoxy vs. Trifluoromethyl Substitution
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-[3-(trifluoromethoxy)phenyl]propanoate meta (-OCF₃) C₁₁H₁₁F₃O₃ 260.20 High lipophilicity; used in IDH1 inhibitor synthesis
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate meta (-CF₃) C₁₁H₁₁F₃O₂ 244.20 Increased electron-withdrawing effect; lower polarity compared to -OCF₃
Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate para (-CF₃) C₁₁H₉F₃O₃ 246.19 Ketone functionality enhances reactivity for nucleophilic additions

Key Insight : The -OCF₃ group offers better metabolic stability than -CF₃ due to reduced oxidative degradation .

Amino-Functionalized Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Applications
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride Amino at β-position C₁₁H₁₃ClF₃NO₃ 299.67 Potential bioactive intermediate; improved solubility due to hydrochloride salt
Methyl (3R)-3-amino-3-[2-(trifluoromethoxy)phenyl]propanoate Chiral amino group C₁₁H₁₂F₃NO₃ 263.21 Stereoselective synthesis of drug candidates

Key Insight: Amino-substituted analogs exhibit enhanced binding affinity in enzyme inhibition studies due to hydrogen-bonding interactions .

Side-Chain Modifications

Ester vs. Amide Derivatives
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Properties
Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate Amide linkage C₁₁H₁₂F₃NO₃ 263.21 Reduced hydrolysis susceptibility compared to esters
Methyl 3-(3-(trifluoromethoxy)phenyl)propanoate Ester linkage C₁₁H₁₁F₃O₃ 260.20 Higher reactivity toward nucleophiles

Key Insight : Amide derivatives are more stable under physiological conditions, making them preferable for drug development .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 3-(3-(trifluoromethoxy)phenyl)propanoate with high yield?

  • Methodological Answer: A two-step synthesis involving esterification and purification can be employed. For example, base-catalyzed hydrolysis (e.g., 10 N NaOH in methanol at room temperature for 10 hours) followed by acidification (6 N HCl to pH 3) and extraction with ethyl acetate/water yields the product. Purification via hexane/ethyl acetate recrystallization improves purity, achieving yields >90% . Adjust substrate ratios and monitor reaction progress using thin-layer chromatography (TLC).

Q. How can researchers characterize this compound using analytical techniques?

  • Methodological Answer: Utilize LC-MS (Liquid Chromatography-Mass Spectrometry) for molecular weight confirmation (e.g., expected [M+H]+ peak) and HPLC (High-Performance Liquid Chromatography) to assess purity (retention time ~0.29 minutes under SQD-FA50 conditions). Complementary NMR (¹H/¹³C) and FT-IR can resolve structural details, such as trifluoromethoxy group signals (~1250 cm⁻¹ for C-F stretches) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Avoid skin contact due to potential irritancy. Quench acidic/basic waste before disposal, and segregate organic solvents for professional waste management. Refer to GHS guidelines for fluorinated compounds, which may require specialized handling .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the electronic properties and reactivity of this compound?

  • Methodological Answer: The electron-withdrawing trifluoromethoxy group (-OCF₃) alters the aromatic ring’s electron density, affecting electrophilic substitution patterns. Computational studies (DFT calculations) can map electrostatic potential surfaces, while Hammett substituent constants (σ values) quantify its impact on reaction kinetics. Compare with analogs lacking -OCF₃ (e.g., methoxy derivatives) to isolate electronic effects .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

  • Methodological Answer: Systematic optimization of reaction parameters (e.g., temperature, catalyst loading) is essential. For example, substituting NaOH with KOH may improve esterification efficiency. Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stirring rate). Validate reproducibility via triplicate trials and statistical analysis (e.g., ANOVA) .

Q. How can this compound serve as a precursor in medicinal chemistry applications?

  • Methodological Answer: The ester group enables hydrolysis to carboxylic acids for further functionalization (e.g., amide coupling). Explore its use in synthesizing enzyme inhibitors by introducing pharmacophores at the phenyl or propanoate positions. Screen derivatives against target proteins (e.g., kinases) using SPR (Surface Plasmon Resonance) or fluorescence-based assays .

Q. What are the challenges in purifying this compound, and how can they be mitigated?

  • Methodological Answer: Fluorinated compounds often exhibit low solubility. Employ mixed-solvent systems (e.g., hexane/ethyl acetate) for recrystallization. Alternatively, use flash chromatography with silica gel and a gradient elution (e.g., 0–30% ethyl acetate in hexane). Monitor purity at each step via UPLC-MS .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer: Conduct accelerated stability studies by storing samples at 4°C, -20°C, and room temperature. Assess degradation via periodic HPLC analysis over 6–12 months. For light-sensitive derivatives, use amber vials and inert atmospheres (N₂ or Ar). Identify degradation products using HR-MS and NMR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(3-(trifluoromethoxy)phenyl)propanoate
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Methyl 3-(3-(trifluoromethoxy)phenyl)propanoate

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